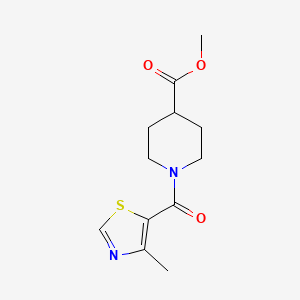
Methyl 1-(4-methyl-1,3-thiazole-5-carbonyl)piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(4-methyl-1,3-thiazole-5-carbonyl)piperidine-4-carboxylate is a synthetic compound that belongs to the class of piperidine derivatives. This compound has gained significant attention in the scientific research community due to its potential applications in various fields.
Applications De Recherche Scientifique
Methyl 1-(4-methyl-1,3-thiazole-5-carbonyl)piperidine-4-carboxylate has shown potential applications in various scientific research fields. One of the most significant applications is in the field of medicinal chemistry. This compound has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
In addition, this compound has been investigated for its potential as a corrosion inhibitor. The compound has shown excellent inhibitory properties against various metals, including steel and copper.
Mécanisme D'action
The exact mechanism of action of Methyl 1-(4-methyl-1,3-thiazole-5-carbonyl)piperidine-4-carboxylate is not fully understood. However, it is believed that the compound acts on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. This modulation leads to the observed anticonvulsant and analgesic effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound exhibits potent antioxidant activity, which can help protect cells from oxidative stress. Additionally, the compound has been found to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 1-(4-methyl-1,3-thiazole-5-carbonyl)piperidine-4-carboxylate in lab experiments is its high potency. This compound has been found to exhibit significant activity at low concentrations, making it a cost-effective option for researchers. Additionally, the compound is relatively stable and can be stored for extended periods without degradation.
However, one of the limitations of using this compound in lab experiments is the lack of information on its toxicity profile. While the compound has been shown to be safe in animal models, further studies are needed to determine its safety in humans.
Orientations Futures
There are several future directions for the research and development of Methyl 1-(4-methyl-1,3-thiazole-5-carbonyl)piperidine-4-carboxylate. One of the most significant directions is the continued investigation of the compound's potential as a drug candidate. Further studies are needed to determine the optimal dosage, efficacy, and safety of the compound in humans.
Additionally, the compound's potential as a corrosion inhibitor should be further explored. The development of new, effective corrosion inhibitors is critical for the protection of infrastructure and the prevention of environmental damage.
Conclusion
In conclusion, this compound is a synthetic compound that has shown potential applications in various scientific research fields. The compound's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the compound's potential and limitations.
Méthodes De Synthèse
The synthesis of Methyl 1-(4-methyl-1,3-thiazole-5-carbonyl)piperidine-4-carboxylate involves the reaction of 4-methyl-1,3-thiazole-5-carboxylic acid with piperidine-4-carboxylic acid and subsequent esterification with methanol. The reaction is carried out under specific conditions, and the final product is obtained after purification and isolation.
Propriétés
IUPAC Name |
methyl 1-(4-methyl-1,3-thiazole-5-carbonyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-8-10(18-7-13-8)11(15)14-5-3-9(4-6-14)12(16)17-2/h7,9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFCOLXSNQFNML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC(CC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

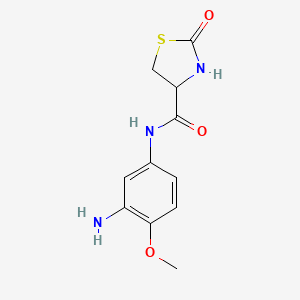
![2-[Methyl(pyridin-4-ylmethyl)amino]pyridine-4-carbonitrile](/img/structure/B7556637.png)


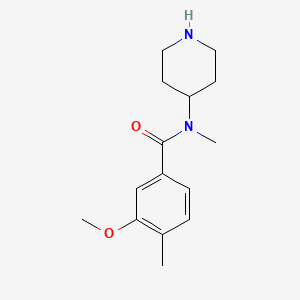
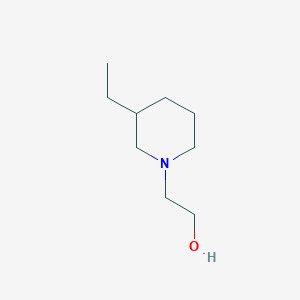
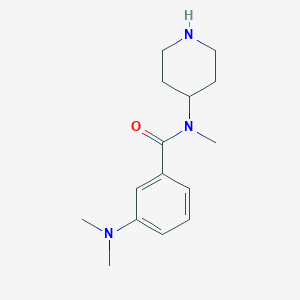
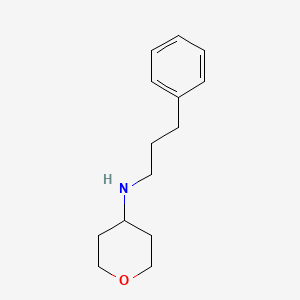
![N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B7556715.png)

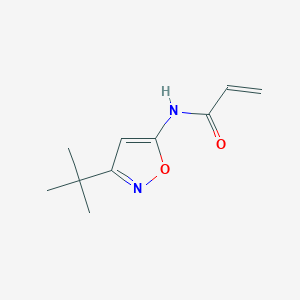
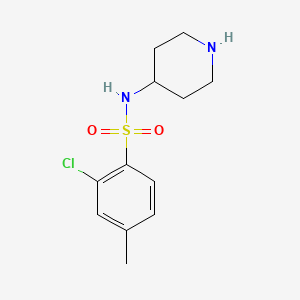
![3-[(Oxan-4-ylamino)methyl]benzonitrile](/img/structure/B7556740.png)
![7-(Diphenylphosphinothioylmethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B7556741.png)